6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihistaminic Activity
Compounds structurally similar to the given molecule have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. For instance, a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines exhibited potent antihistaminic activity, with certain compounds showing significant inhibition of eosinophil infiltration of the skin in sensitized guinea pigs (Gyoten et al., 2003).
Androgen Receptor Downregulation
The development of compounds for the treatment of advanced prostate cancer has included the synthesis of triazolopyridazine derivatives. Modifications to the basic structure have led to the discovery of clinical candidates like AZD3514, which is under evaluation for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Anti-diabetic Drug Development
Research on triazolo-pyridazine-6-yl-substituted piperazines has identified potential anti-diabetic medications. These compounds have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing significant insulinotropic activities (Bindu et al., 2019).
Novel Therapeutic Agents
Further research into bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines has shown that some analogues exhibit high affinity and selectivity for the adenosine A2A receptor, potentially offering therapeutic options for Parkinson's disease (Peng et al., 2004).
Wirkmechanismus
Target of Action
Related compounds have been shown to target bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
Similar compounds have been shown to inhibit bromodomains , which could potentially disrupt protein-protein interactions and alter gene expression.
Biochemical Pathways
Bromodomain inhibition can affect various pathways related to gene expression .
Pharmacokinetics
Related compounds have been shown to have improved affinity, selectivity, and microsomal stability .
Result of Action
Bromodomain inhibition can potentially disrupt protein-protein interactions and alter gene expression .
Eigenschaften
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOEYLHMRPFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.